Product packaging for CaSR antagonist 18c(Cat. No.:CAS No. 802916-30-9)

CaSR antagonist 18c

Katalognummer: B2515847
CAS-Nummer: 802916-30-9
Molekulargewicht: 557.647
InChI-Schlüssel: FCBOUJYKAGWYQM-DEOSSOPVSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
  • Packaging may vary depending on the PRODUCTION BATCH.

Beschreibung

Overview of Calcium-Sensing Receptor (CaSR) Structure and Functional Modulators

The Calcium-Sensing Receptor (CaSR) is a member of the G protein-coupled receptor (GPCR) family C, a class of receptors integral to cellular signaling. nih.govatlasgeneticsoncology.org Its structure is characterized by a large N-terminal extracellular domain (ECD), a seven-transmembrane (7TM) domain, and a C-terminal intracellular tail. nih.govwikipedia.org The ECD is organized into a bilobed "Venus flytrap" (VFT) domain and a cysteine-rich domain that connects the VFT to the 7TM region. nih.govmdpi.com The CaSR functions as a homodimer, meaning two identical receptor units must come together for signal transmission to occur upon agonist binding. wikipedia.org

The CaSR is activated by its primary physiological ligand, the extracellular calcium ion (Ca2+). atlasgeneticsoncology.org However, its activity can also be influenced by a variety of other endogenous and synthetic molecules. nih.govnih.gov These functional modulators can be broadly categorized as:

Agonists: Molecules that bind to and activate the receptor. Besides calcium, these include other cations like magnesium, amino acids (such as phenylalanine and tryptophan), and polyamines. frontiersin.org

Allosteric Modulators: These compounds bind to a site on the receptor different from the primary agonist binding site (the orthosteric site) and can either enhance (Positive Allosteric Modulators or PAMs) or inhibit (Negative Allosteric Modulators or NAMs) the receptor's response to the agonist. nih.govnih.gov Calcimimetics are PAMs that increase the receptor's sensitivity to calcium, while calcilytics are NAMs, or antagonists, that decrease its sensitivity. atlasgeneticsoncology.orgnih.gov

The binding of an agonist induces a conformational change in the VFT domain, which in turn activates the 7TM domain and initiates intracellular signaling cascades through coupling with various G proteins, primarily Gq/11 and Gi/o. nih.gov

Physiological Significance of CaSR in Calcium Homeostasis and Beyond

The CaSR plays a pivotal role in maintaining systemic calcium homeostasis. atlasgeneticsoncology.orgfrontiersin.org It is highly expressed in the parathyroid glands and the kidneys, where it acts as a master regulator of blood calcium levels. wikipedia.orgnih.gov When extracellular calcium concentrations rise, activation of the CaSR in the parathyroid glands inhibits the secretion of parathyroid hormone (PTH). nih.govnih.gov In the kidneys, CaSR activation promotes the excretion of calcium in the urine. nih.gov Conversely, when calcium levels fall, the receptor is less active, leading to increased PTH secretion, which then acts on bone and kidneys to restore normal calcium levels. nih.gov

Beyond its critical role in mineral ion balance, the CaSR is expressed in a wide array of tissues where it participates in diverse physiological processes. atlasgeneticsoncology.orgfrontiersin.org These include:

Bone Metabolism: In bone cells, the CaSR is involved in both bone formation and resorption. nih.gov

Hormone Secretion: It regulates the secretion of various hormones, including calcitonin from thyroid C-cells and insulin (B600854) from pancreatic beta-cells. nih.govwikipedia.org

Cellular Processes: The CaSR influences fundamental cellular functions such as proliferation, differentiation, and apoptosis (programmed cell death) in a tissue-specific manner. atlasgeneticsoncology.orgfrontiersin.org

Other Systems: Emerging evidence points to the CaSR's involvement in neuronal development, inflammation, and even taste perception. wikipedia.orgfrontiersin.orgfrontiersin.org

Rationale for Calcium-Sensing Receptor Antagonism in Preclinical Disease Models

The diverse functions of the CaSR have made it a compelling target for pharmacological intervention. The rationale for developing CaSR antagonists, also known as calcilytics, stems from their potential to modulate PTH secretion and other CaSR-mediated pathways. By blocking the receptor, antagonists can mimic a state of low calcium, thereby stimulating the release of PTH from the parathyroid glands. nih.gov

This mechanism forms the basis for investigating CaSR antagonists in preclinical models of various diseases:

Osteoporosis: A primary area of investigation for CaSR antagonists is the treatment of osteoporosis. nih.govnih.gov The transient increase in PTH stimulated by these antagonists is expected to have an anabolic (bone-building) effect, in contrast to the catabolic (bone-resorbing) state caused by sustained high levels of PTH. nih.govresearchgate.net

Inflammatory Conditions: Studies have suggested that CaSR may play a role in inflammatory processes. For instance, in models of colitis, CaSR activation has been linked to the induction of the PGE2 pathway, suggesting that calcilytics could be a novel approach to treating inflammatory bowel disease. frontiersin.org

Cardiovascular Disease: The CaSR is expressed in the cardiovascular system, and its antagonism is being explored in conditions like pulmonary hypertension. frontiersin.org

Other Potential Applications: The widespread expression of CaSR has led to the exploration of its antagonists in a broader range of preclinical models, including those for neurological and metabolic disorders. frontiersin.orgresearchgate.netmdpi.comfrontiersin.org

The development of potent and selective CaSR antagonists allows researchers to probe the function of this receptor in various pathological states and to evaluate the therapeutic potential of its inhibition. researchgate.net

Historical Context of Small Molecule Calcium-Sensing Receptor Antagonists and the Emergence of 18c

The journey to develop small molecule CaSR antagonists began with the need for new therapeutic strategies, particularly for osteoporosis. nih.govresearchgate.net The discovery that intermittent PTH administration promotes bone formation spurred the search for orally active small molecules that could stimulate endogenous PTH secretion. nih.gov

The first generation of CaSR antagonists, or calcilytics, included compounds like NPS-2143. nih.govresearchgate.net These early molecules demonstrated the feasibility of antagonizing the CaSR to transiently increase PTH levels. nih.gov Following these initial discoveries, medicinal chemistry efforts led to the development of various chemical classes of CaSR antagonists, including amino alcohols, quinazolinones, and benzimidazoles. researchgate.net

Over time, research focused on optimizing the properties of these antagonists, aiming for compounds with rapid onset of action and short pharmacokinetic half-lives. nih.gov This is crucial for achieving the desired transient pulse of PTH for anabolic effects on bone. nih.gov This led to the design of molecules like the thioanisole (B89551) derivatives, which were identified as potent and orally active CaSR antagonists with the desired short-acting profile. nih.gov

The compound 18c represents a specific entity within this ongoing research and development landscape. While detailed public information on "18c" itself is limited without a specific chemical name or publication context, it can be understood as a product of these extensive research efforts to identify novel and effective CaSR antagonists for academic and preclinical investigation. The designation "18c" is typical of nomenclature used in scientific literature to identify a specific compound within a series of synthesized molecules during the research and discovery phase.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C32H35N3O6 B2515847 CaSR antagonist 18c CAS No. 802916-30-9

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

6-[[(2S)-1-hydroxy-3-phenylpropan-2-yl]amino]-N-(2-phenoxyethyl)-2-(3,4,5-trimethoxyphenyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C32H35N3O6/c1-38-27-19-23(20-28(39-2)31(27)40-3)30-26(32(37)33-16-17-41-25-12-8-5-9-13-25)14-15-29(35-30)34-24(21-36)18-22-10-6-4-7-11-22/h4-15,19-20,24,36H,16-18,21H2,1-3H3,(H,33,37)(H,34,35)/t24-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCBOUJYKAGWYQM-DEOSSOPVSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)NC(CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=CC(=C1OC)OC)C2=C(C=CC(=N2)N[C@@H](CC3=CC=CC=C3)CO)C(=O)NCCOC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C32H35N3O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

557.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanistic Dissection of Calcium Sensing Receptor Antagonism by Compound 18c

Signal Transduction Pathways Regulated by Calcium-Sensing Receptor Activation

Activation of the CaSR by its primary agonist, extracellular Ca²⁺, initiates a complex network of intracellular signaling cascades. nih.gov As a pleiotropic receptor, CaSR can couple to several distinct families of heterotrimeric G proteins, leading to the modulation of multiple downstream effector systems. nih.gov An antagonist like compound 18c functions by inhibiting these activation pathways.

The CaSR's signaling diversity stems from its ability to engage various G protein subtypes, including Gαq/11, Gαi/o, Gα12/13, and occasionally Gαs. nih.govnih.govnih.gov The specific G protein pathway activated can be cell-type dependent. frontiersin.org

Gq/11 Pathway : This is the most predominantly studied CaSR signaling pathway. mdpi.com Upon activation, CaSR engages Gαq/11, which in turn stimulates phospholipase C (PLC). bioscientifica.comscienceopen.com PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG). bioscientifica.comnih.gov

Gi/o Pathway : CaSR coupling to Gαi/o proteins leads to the inhibition of adenylyl cyclase, which results in decreased intracellular levels of cyclic AMP (cAMP). bioscientifica.comuniprot.org This pathway is particularly relevant in the parathyroid gland, where lower cAMP levels contribute to the inhibition of PTH secretion. uniprot.org

G12/13 Pathway : The receptor also couples to Gα12/13, which activates the Rho family of small GTPases (e.g., RhoA). nih.govnih.gov This interaction can lead to cytoskeletal reorganization and influence gene expression. nih.gov

Gs Pathway : While less common, CaSR coupling to Gαs has been reported in specific contexts, such as in breast cancer cells, leading to a switch in signaling outcome that promotes proliferation. frontiersin.org

By acting as a negative allosteric modulator, compound 18c prevents the conformational changes required for CaSR to effectively couple with and activate these G proteins, thereby inhibiting their downstream signaling cascades. guidetopharmacology.orgresearchgate.net

Table 1: G Protein Signaling Pathways of the Calcium-Sensing Receptor
G Protein FamilyPrimary EffectorKey Second Messengers/MediatorsGeneral Cellular Response upon CaSR Activation
Gq/11Phospholipase C (PLC)IP₃, Diacylglycerol (DAG)↑ Intracellular Ca²⁺, PKC Activation, MAPK Activation bioscientifica.comscienceopen.com
Gi/oAdenylyl Cyclase↓ Cyclic AMP (cAMP)Inhibition of PTH secretion, MAPK Activation bioscientifica.comuniprot.org
G12/13RhoGEFs (e.g., RhoA)Active RhoACytoskeletal Reorganization, Gene Expression nih.govnih.gov
GsAdenylyl Cyclase↑ Cyclic AMP (cAMP)Context-dependent (e.g., proliferation in certain cancer cells) frontiersin.org

A primary consequence of CaSR activation via the Gq/11 pathway is the mobilization of intracellular calcium ([Ca²⁺]i). nih.gov The generated IP₃ binds to its receptors on the endoplasmic reticulum (ER), triggering the release of stored Ca²⁺ into the cytoplasm. bioscientifica.comnih.gov This rapid and transient increase in [Ca²⁺]i acts as a critical signal for numerous cellular processes, including the inhibition of hormone secretion in the parathyroid gland. nih.govwikipedia.org CaSR activation can induce both a sharp peak in [Ca²⁺]i and subsequent calcium oscillations. nih.gov

CaSR antagonists like compound 18c directly oppose this effect. By preventing Gq/11 activation, they block PLC stimulation and subsequent IP₃ production. researchgate.netguidetopharmacology.org This results in the inhibition of Ca²⁺ release from intracellular stores. The potency of CaSR antagonists is often quantified by their ability to block this [Ca²⁺]i mobilization in response to an agonist. For instance, compound 18c demonstrates a pIC₅₀ of 7.1 for the antagonism of internal calcium mobilization in HEK293 cells expressing the human CaSR. guidetopharmacology.org

The CaSR also modulates the activity of the mitogen-activated protein kinase (MAPK) signaling pathways, including the extracellular signal-regulated kinase 1/2 (ERK1/2). scienceopen.comspandidos-publications.com This regulation can occur through several G-protein-dependent mechanisms:

Via Gq/11 : The DAG produced following PLC activation can stimulate Protein Kinase C (PKC), which in turn can activate the MAPK cascade. bioscientifica.comscienceopen.com

Via Gi/o : The inhibition of adenylyl cyclase and subsequent reduction in cAMP/PKA activity can relieve an inhibitory brake on the MAPK pathway, leading to its activation. bioscientifica.com

G-protein independent : CaSR can also stimulate MAPK pathways via β-arrestin proteins. scienceopen.comnih.gov

Activation of these MAPK pathways is implicated in cellular responses such as proliferation, differentiation, and apoptosis. spandidos-publications.com As an antagonist, compound 18c would be expected to inhibit CaSR-mediated MAPK activation by blocking the initial G-protein coupling events.

Allosteric Modulatory Mechanisms of Calcium-Sensing Receptor Antagonist 18c

Compound 18c is classified as a negative allosteric modulator (NAM), also known as a calcilytic. guidetopharmacology.orgresearchgate.net Unlike competitive antagonists that bind to the same site as the endogenous agonist (the orthosteric site), allosteric modulators bind to a distinct, topographically separate site on the receptor. researchgate.net

The binding of a NAM like compound 18c to its allosteric site induces a conformational change in the receptor that reduces the affinity and/or efficacy of the orthosteric agonist, in this case, Ca²⁺. researchgate.net This means that in the presence of a calcilytic, a higher concentration of extracellular calcium is required to achieve receptor activation. These compounds shift the concentration-response curve of Ca²⁺ to the right. researchgate.net

Significantly, research indicates that the allosteric binding site for compound 18c is distinct from the binding site of another well-known CaSR NAM, NPS-2143. guidetopharmacology.org This suggests the existence of multiple, distinct allosteric pockets within the CaSR's seven-transmembrane (7TM) domain that can be targeted to achieve negative modulation. guidetopharmacology.orgresearchgate.net

Molecular Interactions of Calcium-Sensing Receptor Antagonist 18c with the Receptor Binding Sites

The binding sites for allosteric modulators of the CaSR are located within the seven-transmembrane (7TM) domain of the receptor, in contrast to the orthosteric binding site for Ca²⁺, which is in the large extracellular domain (ECD). researchgate.netscielo.br

While the precise amino acid residues that form the binding pocket for compound 18c have not been fully elucidated in the provided search results, it is known to bind to a site that is topographically distinct from that of the calcilytic NPS-2143. guidetopharmacology.org For other allosteric modulators, specific residues within the 7TM helices have been identified as critical. For example, the residue Glu837 in the 7TM domain is crucial for the action of calcimimetic (positive allosteric modulator) compounds like cinacalcet (B1662232) and calcilytics like NPS-2143. scielo.brmdpi.com The discovery that compound 18c utilizes a different site highlights the complexity of allosteric modulation within the CaSR and opens avenues for developing modulators with novel pharmacological profiles. guidetopharmacology.org

Discovery and Structure Activity Relationship Sar Elucidation of Calcium Sensing Receptor Antagonist 18c

High-Throughput Screening Methodologies for Calcium-Sensing Receptor Ligands

The initial identification of lead compounds for CaSR antagonists often relies on high-throughput screening (HTS). acs.orgnih.gov HTS allows for the rapid testing of large, diverse chemical libraries to identify "hits"—molecules that interact with the target receptor. evotec.com These screening campaigns are foundational in modern drug discovery, enabling the efficient survey of vast chemical space. researchgate.net

For G-protein-coupled receptors like the CaSR, HTS assays are typically designed to measure changes in intracellular signaling upon receptor activation or inhibition. A common method involves fluorimetric imaging plate reader (FLIPR)-based assays. nih.gov These cell-based assays utilize HEK293 cells engineered to express the human CaSR. The assay measures the ability of test compounds to block increases in intracellular calcium concentration that are normally triggered by CaSR agonists. nih.gov Fluorescence or luminescence-based readouts are preferred over older radioligand assays due to their high sensitivity, easier handling, and adaptability to automated, high-throughput formats, often in 384-well plates. sci-hub.se

The process involves screening thousands to millions of compounds to identify potential hits that demonstrate activity against the biological target. evotec.com The data generated from HTS not only identifies initial hits but also helps guide early structure-activity relationship (SAR) analyses. evotec.com

Identification and Rational Design of Precursor Compounds Leading to 18c

Through a high-throughput screening campaign, the trisubstituted pyrimidine (B1678525) compound 1 was identified as a novel CaSR antagonist. acs.orgnih.govhud.ac.uk This compound served as the crucial starting point for a medicinal chemistry program aimed at improving its potency and pharmacological properties.

The initial lead, 1 , while showing activity, had limitations that necessitated further optimization. The rational design strategy focused on exploring the structure-activity relationships around the pyrimidine core at the 2-, 4-, and 6-positions. acs.org The investigation began by examining substitutions at the 2-amino position.

Table 1: SAR of 2-Amino Substituted Pyrimidines
CompoundSubstituent at 2-Amino PositionCaSR IC50 (µM)
6aIsobutyl1.1
6bBenzyl0.48
6cN-Methylbenzyl0.17
1N-Ethylbenzyl0.083

As shown in Table 1, simple branched alkylamines like isobutyl (in compound 6a ) conferred moderate activity. acs.org A stepwise improvement in potency was observed by moving from a benzylamine (B48309) (6b ) to an N-methylbenzylamine (6c ) and finally to the N-ethylbenzylamine of the initial hit, compound 1 . acs.org This established the importance of the N-alkylated benzylamine moiety for antagonistic activity.

Synthetic Chemistry Approaches for Calcium-Sensing Receptor Antagonist 18c and Analogues

The synthesis of 18c and its analogues was achieved through a multi-step sequence starting from commercially available materials. The general synthetic route allowed for the exploration of various substituents on the pyrimidine scaffold.

A key synthetic strategy involved a three-component transformation to assemble the core pyrimidine structure. diva-portal.org This efficient approach allows for the convergent synthesis of a library of analogues by varying the starting materials. diva-portal.org For the synthesis of the trisubstituted pyrimidines leading to 18c, a common intermediate was prepared, which could then be modified to generate the final compounds. acs.org Detailed experimental procedures for the synthesis of analogues are often provided in the supplementary materials of primary research articles. acs.org

Analysis of Structural Determinants Influencing Calcium-Sensing Receptor Antagonistic Potency

Following the initial SAR at the 2-position, further modifications were explored, particularly at the 4- and 6-positions of the pyrimidine ring and on the phenyl ring of the benzylamine group. The goal was to understand the key structural features required for potent CaSR antagonism.

The substitution on the tethered phenyl ring of the benzylamine was found to be a critical determinant of potency. A series of analogues based on the N-ethyl-3-(trifluoromethyl)benzylamine scaffold were synthesized and evaluated.

Table 2: SAR of 4- and 6-Substituted Pyrimidine Analogues
CompoundR4R6CaSR IC50 (µM)
11lClH0.038
11mClCl0.13
18aCH3H0.019
18bCH3F0.015
18cCH3Cl0.009
18dCH3CH30.010

The data in Table 2 reveals several important trends. Replacing the 4-chloro substituent of compound 11l with a methyl group as in 18a led to a significant improvement in potency. acs.org Further exploration of the 6-position showed that introducing small halo substituents or a methyl group could further enhance the antagonistic activity. The introduction of a chlorine atom at the 6-position, resulting in compound 18c , yielded the most potent antagonist in this series, with an IC50 of 9 nM. acs.org This highlights that a combination of a 4-methyl and a 6-chloro substituent on the pyrimidine ring is optimal for high-affinity binding to the CaSR.

Optimization Strategies for Enhanced Pharmacological Profiles (e.g., Improved Solubility)

The structural modifications that led to the identification of 18c also resulted in an improved pharmacological profile. Specifically, the replacement of the 4-chloro group in the precursor series with a methyl group not only enhanced potency but also significantly improved the aqueous solubility of the compounds. acs.org

Table 3: Potency and Solubility of Key CaSR Antagonists
CompoundCaSR IC50 (µM)Aqueous Solubility (µg/mL)
10.083<1
18c0.00915
18d0.01015

As shown in Table 3, compound 18c and its close analogue 18d exhibit a marked improvement in solubility compared to the original lead compound 1 , while also demonstrating superior potency. acs.orgnih.gov This successful optimization underscores the importance of a multi-parameter approach in medicinal chemistry, where structural modifications are designed to concurrently enhance both the potency and the drug-like properties of a new chemical entity.

Preclinical Pharmacological Characterization of Calcium Sensing Receptor Antagonist 18c

In Vitro Calcium-Sensing Receptor Antagonistic Potency Assessment (IC50)

The antagonistic potency of CaSR antagonist 18c was determined by its ability to inhibit the intracellular signaling pathways activated by the CaSR in response to extracellular calcium. In vitro studies utilizing human embryonic kidney (HEK) cells stably expressing the human CaSR (HEK-CaR) demonstrated that compound 18c is a potent inhibitor of CaSR-mediated signaling. oup.comresearchgate.net

Two key downstream pathways were assessed: the mobilization of intracellular calcium (Ca2+) and the generation of inositol (B14025) phosphate (B84403) (IP). This compound dose-dependently inhibited the increase in intracellular Ca2+ concentration induced by extracellular calcium, exhibiting a half-maximal inhibitory concentration (IC50) of 64 nM. oup.comresearchgate.net Similarly, the compound effectively inhibited the accumulation of inositol phosphate, a product of phospholipase C activation downstream of the CaSR, with an IC50 value of 230 nM. oup.comresearchgate.net These findings confirm the potent antagonistic activity of compound 18c at the human CaSR in a cellular context.

AssayEndpointIC50 (nM)
Intracellular Calcium FluxInhibition of (Ca2+)o-induced (Ca2+)i64
Inositol Phosphate GenerationInhibition of (Ca2+)o-induced IP accumulation230

In Vivo Evaluation of Parathyroid Hormone Secretion Modulation

The primary physiological function of antagonizing the CaSR on the parathyroid gland is the stimulation of PTH secretion. The in vivo efficacy of this compound was evaluated in conscious, freely moving male rats. oup.com Administration of the compound led to a robust and significant increase in serum PTH levels compared to vehicle-treated control animals. oup.com

The stimulatory effect on PTH secretion was dose-dependent, with an apparent half-maximal effective dose (ED50) of 0.4 µmol/kg. oup.com At effective doses, this compound induced an approximate 3-fold increase in serum PTH levels over those observed in the control group. oup.com This demonstrates that this compound is an effective modulator of parathyroid gland function in a living system, capable of significantly increasing the circulating levels of endogenous PTH. oup.com

ParameterValueSpecies
Apparent ED50 (PTH Secretion)0.4 µmol/kgRat
Maximal PTH Increase~3-fold vs. vehicleRat

Analysis of the Temporal Profile of Endogenous Parathyroid Hormone Release

A critical aspect of the pharmacological profile of a CaSR antagonist intended for therapeutic use is the transient nature of its effect on PTH secretion. nih.gov The temporal profile of PTH release following a single oral administration of this compound was characterized in rats. oup.com

The stimulation of PTH secretion was both rapid and transient. oup.comresearchgate.net Following oral dosing, serum PTH concentrations increased quickly, reaching maximal levels within 30 to 60 minutes. oup.com After this peak, the elevated PTH levels began to decline, entering a plateau phase that lasted from approximately 60 to 180 minutes post-administration. oup.com Within 4 hours of dosing, serum PTH levels had returned to a baseline comparable to that of vehicle-treated animals. oup.com This short-acting profile, characterized by a rapid onset and a limited duration of action, is a key feature of the in vivo pharmacology of this compound. oup.com

Time PointEvent
0 - 30 minRapid increase in serum PTH
30 - 60 minPeak serum PTH levels achieved
60 - 180 minDecline and plateau of serum PTH levels
> 4 hoursSerum PTH levels return to baseline

Cellular and Tissue Specific Preclinical Effects of Calcium Sensing Receptor Antagonist 18c

Modulation of Parathyroid Gland Cell Function and Parathyroid Hormone Production

The CaSR is highly expressed in the parathyroid glands, where it acts as the primary sensor of blood calcium levels. medlineplus.gov When extracellular calcium concentrations rise, calcium binds to and activates the CaSR on parathyroid cells, which in turn inhibits the secretion of parathyroid hormone (PTH). medlineplus.govfrontiersin.org This inhibitory action is a crucial part of the negative feedback loop that maintains calcium homeostasis. nih.gov

CaSR antagonists, also known as calcilytics, function by blocking this inhibitory signal. frontiersin.orgnih.gov By antagonizing the CaSR, these compounds effectively trick the parathyroid glands into perceiving a state of low blood calcium (hypocalcemia). researchgate.net This leads to a rapid and transient increase in the secretion of stored PTH from the parathyroid glands. researchgate.netresearchgate.netgoogle.com The pulsatile release of endogenous PTH is a key mechanism through which CaSR antagonists exert their effects. researchgate.net Specifically, compounds like CaSR antagonist 18c are designed to induce this transient PTH release, which is considered essential for producing a bone-anabolic effect. researchgate.netgoogle.com

The antagonism of CaSR by compounds such as 18c reverses the receptor's inhibitory control over PTH secretion. frontiersin.org This modulation of parathyroid gland function forms the basis for the potential therapeutic use of CaSR antagonists in conditions where a temporary increase in PTH is beneficial. researchgate.netgoogle.com

Influence on Bone Cell Biology and Remodeling Processes (Osteoblasts, Osteoclasts)

The effects of this compound on bone are primarily mediated through the pulsatile release of parathyroid hormone (PTH). google.com Bone remodeling is a continuous process involving the coordinated actions of osteoclasts, which resorb old bone, and osteoblasts, which form new bone. google.com PTH plays a key role in this process. google.com

Intermittent or transient increases in PTH levels, such as those induced by short-acting CaSR antagonists, have been shown to have a net anabolic effect on bone. google.comnih.gov This anabolic action is attributed to the stimulation of osteoblast function, leading to increased bone formation. researchgate.netgoogle.com Research has shown that intermittent PTH administration can significantly increase bone mass. google.com The mechanism involves promoting the differentiation and activity of osteoblasts, the cells responsible for synthesizing the bone matrix. researchgate.netgoogle.com

Conversely, sustained high levels of PTH can lead to increased bone resorption by stimulating osteoclast activity. google.com Therefore, the short-acting nature of CaSR antagonists like 18c is crucial for achieving a bone-building effect rather than a catabolic one. researchgate.net The CaSR itself is also expressed in bone cells, including osteoblasts and osteoclasts, and its activation is thought to regulate their recruitment, differentiation, and survival. researchgate.netnih.gov However, the systemic effects of CaSR antagonists on bone are largely driven by their influence on PTH secretion from the parathyroid glands. researchgate.net

Cell TypeEffect of Intermittent PTH (from CaSR Antagonism)Mechanism
OsteoblastsStimulation of differentiation and activityIncreased bone formation and matrix synthesis. researchgate.netgoogle.com
OsteoclastsIndirect modulationThe net effect of intermittent PTH is bone anabolism, suggesting a controlled resorptive phase. google.com

Impact on Calcium-Sensing Receptor-Mediated Signaling in Non-Calciotropic Tissues

The Calcium-Sensing Receptor (CaSR) is expressed in a wide variety of tissues beyond those directly involved in calcium homeostasis. Its antagonism can therefore have effects in other physiological systems.

Fibroblast Activation and Pro-fibrotic Responses

Recent studies have implicated the CaSR in fibrotic processes. In the context of idiopathic pulmonary fibrosis (IPF), a chronic lung disease characterized by fibroblast activation and excessive extracellular matrix deposition, the CaSR has emerged as a potential therapeutic target. mdpi.comnih.gov

Research has shown that in human lung fibroblasts, the activation of CaSR can drive a pro-fibrotic response. mdpi.comnih.gov Transforming growth factor β1 (TGFβ1), a key pro-fibrotic cytokine, can increase the expression of polyamines, which are agonists of the CaSR. mdpi.comnih.gov This activation of CaSR in fibroblasts promotes pro-fibrotic changes. mdpi.comswan.ac.uk

CaSR antagonists, such as NPS2143 (a different calcilytic), have been shown to inhibit these pro-fibrotic effects. mdpi.comnih.gov By blocking the CaSR, these antagonists can reduce the expression of pro-fibrotic factors and polyamines induced by TGFβ1 in lung fibroblasts. mdpi.comnih.gov This suggests that CaSR antagonism has the potential to modify the disease process in conditions like IPF by halting some of the cellular changes that lead to fibrosis. mdpi.comnih.govmedrxiv.org

ConditionEffect of CaSR ActivationEffect of CaSR Antagonism
Idiopathic Pulmonary Fibrosis (IPF)Promotes pro-fibrotic responses in lung fibroblasts. mdpi.comnih.govReduces TGFβ1-induced pro-fibrotic factor expression. mdpi.comnih.gov

Neuronal Differentiation and Migration (General CaSR Antagonism)

The CaSR is widely expressed in the central nervous system (CNS) and plays a role in various physiological processes, including neuronal development. mdpi.comnih.gov CaSR activation can influence neuronal differentiation and migration. nih.govfrontiersin.org For instance, in the developing cerebellum, CaSR activation has been shown to induce neuronal differentiation and migration. frontiersin.org

The mechanism often involves the interplay between CaSR and other cellular components, such as integrins, which are crucial for cell adhesion and movement. frontiersin.org The CaSR can form signaling complexes with integrins to facilitate cell movement. frontiersin.org

Given the role of CaSR in these fundamental neuronal processes, CaSR antagonists can modulate these activities. Studies using CaSR antagonists have shown that they can inhibit certain CaSR-mediated effects in neuronal cells. frontiersin.org For example, the calcilytic NPS-2143 has been observed to inhibit effects promoted by CaSR stimulation in various neuronal contexts. frontiersin.org The precise consequences of CaSR antagonism on neuronal differentiation and migration are complex and depend on the specific neuronal cell type and developmental stage. oup.com

Renal Tubular Function (General CaSR Antagonism)

The kidney is another major site of CaSR expression, where it plays a direct, PTH-independent role in regulating ion and water transport. nih.govphysiology.org The CaSR is found on the membranes of various segments of the renal tubule. researchgate.netmdpi.com

Activation of the CaSR in the kidney generally leads to increased urinary calcium excretion (calciuresis). nih.gov For example, in the thick ascending limb of the loop of Henle, CaSR activation inhibits the reabsorption of calcium. mdpi.comnih.gov

Investigation of Preclinical Therapeutic Potential for Calcium Sensing Receptor Antagonist 18c

Role in Osteoporosis: Preclinical Studies as an Anabolic Agent

Small molecule CaSR antagonists are being investigated for their potential as orally available anabolic agents for treating osteoporosis. acs.orgresearchgate.net The therapeutic principle is based on the receptor's function in the parathyroid gland, where it controls the secretion of parathyroid hormone (PTH) in response to plasma calcium concentrations. acs.org Antagonizing the CaSR stimulates a transient, or pulsatile, release of endogenous PTH. acs.orgresearchgate.net This temporary elevation of PTH levels has a net anabolic effect on bone metabolism, promoting bone formation, in contrast to the catabolic (bone breakdown) effect seen with chronic PTH elevation. acs.org

Through high-throughput screening, a trisubstituted pyrimidine (B1678525) was identified as a novel CaSR antagonist. nih.govhud.ac.uk Subsequent structure-activity relationship (SAR) studies led to the development of compound 18c, which demonstrated improved potency and solubility over the initial lead compound. acs.orgnih.gov Preclinical studies confirmed that 18c is effective at promoting the release of PTH in vivo. acs.orghud.ac.uk This targeted action makes it a subject of interest for developing new therapies for bone-related diseases like osteoporosis. nih.gov

Table 1: Properties of CaSR Antagonist 18c

PropertyFindingReference
Compound ClassTrisubstituted Pyrimidine acs.orgnih.gov
Mechanism of ActionAntagonist of the Calcium-Sensing Receptor (CaSR) acs.org
Primary Preclinical IndicationOsteoporosis (as an anabolic agent) nih.govresearchgate.net
In Vitro Potency (IC50)76 nM
In Vivo EffectPromotes transient release of Parathyroid Hormone (PTH) acs.orgnih.gov
Advantage Over Lead CompoundImproved potency and solubility hud.ac.uk

Experimental Applications in Pulmonary Hypertension Models

Pulmonary hypertension (PH) is a severe condition characterized by elevated pulmonary artery pressure and vascular remodeling. ekb.eg A key factor in its pathology is an increase in cytosolic Ca2+ concentration ([Ca2+]cyt) in pulmonary arterial smooth muscle cells (PASMCs), which stimulates vasoconstriction and cell proliferation. nih.gov Recent studies have revealed that the CaSR is upregulated in the PASMCs of patients with idiopathic pulmonary arterial hypertension (IPAH) and in animal models of PH. nih.govfrontiersin.org

This upregulation suggests that the CaSR plays a significant role in the development of the disease. frontiersin.org Consequently, pharmacological blockade of the CaSR has been explored as a therapeutic approach. In preclinical studies using established rat and mouse models of PH (monocrotaline-induced and chronic hypoxia-induced), the administration of a CaSR antagonist, NPS2143, was shown to rescue and attenuate the development of the disease. nih.govfrontiersin.org The treatment led to significant reductions in right ventricular systolic pressure and right ventricular hypertrophy. frontiersin.org These findings indicate that CaSR antagonists may represent a novel therapeutic strategy for PH. nih.govresearchgate.net

Table 2: Effects of CaSR Antagonism in Preclinical Pulmonary Hypertension (PH) Models

ModelCaSR Antagonist UsedObserved EffectReference
Monocrotaline (MCT)-Induced PH in RatsNPS2143Significantly rescued increases in RV/(LV+S) ratio and RV myocardial fibrosis. nih.gov
Chronic Hypoxia-Induced PH in MiceNPS2143Significantly rescued increases in RV/(LV+S) ratio. nih.gov
MCT-PH Rats and Hypoxia-PH MiceNPS2143Attenuated development of PH; inhibited increases in right ventricular systolic pressure and hypertrophy (Fulton's Index). frontiersin.org
IPAH-PASMCs (In Vitro)NPS2143, Calhex 231Suppressed excessive cell proliferation. frontiersin.org

Emerging Preclinical Research in Idiopathic Pulmonary Fibrosis

Idiopathic pulmonary fibrosis (IPF) is a progressive and fatal lung disease with no curative treatments. researchgate.netswan.ac.uk The disease involves the activation of fibroblasts by transforming growth factor β1 (TGFβ1), leading to excessive tissue scarring. mdpi.comcardiff.ac.uk Emerging research has identified the CaSR as a potential drug target in IPF. researchgate.netmedrxiv.org The receptor is expressed in the human lung, including in the airway epithelium and fibroblasts. researchgate.netcardiff.ac.uk

Studies have found that polyamines, which are agonists of the CaSR, are increased in the saliva of patients with pulmonary fibrosis. researchgate.netmdpi.com These molecules can activate the CaSR on lung fibroblasts. mdpi.com In vitro experiments using normal human lung fibroblasts demonstrated that the CaSR antagonist NPS2143 could reverse the pro-fibrotic effects induced by TGFβ1, including reductions in Rho kinase and αSMA expression, proliferation, and collagen production. researchgate.net Furthermore, targeted genetic removal of the CaSR from fibroblasts and smooth muscle cells was shown to protect mice from spontaneously occurring, age-related lung fibrosis. researchgate.net These findings provide a strong scientific rationale for investigating CaSR antagonists as a potential therapy for IPF. medrxiv.org

Table 3: Effects of CaSR Antagonism in Preclinical Idiopathic Pulmonary Fibrosis (IPF) Models

Model SystemCaSR Antagonist UsedKey FindingReference
Normal Human Lung Fibroblasts (NHLF)NPS2143Prevented TGFβ1-induced pro-fibrotic responses (e.g., proliferation, collagen secretion). cardiff.ac.uk
NHLF activated by TGFβ1NPS2143Reversed pro-fibrotic effects on Rho kinase expression, αSMA expression, and IL-8 secretion. researchgate.net
Normal and IPF Human Lung FibroblastsNPS2143Reduced TGFβ1-induced expression of pro-fibrotic factors and polyamines. mdpi.com
Ageing Mice with Targeted CaSR AblationGenetic Blockade (in SM22α-positive cells)Protected mice from spontaneously occurring, age-related lung fibrosis. researchgate.net

Hypothesized Roles in Neurodegenerative Disease Mechanisms (General CaSR Modulation)

The CaSR is expressed in various regions of the brain, including the hippocampus, cortex, and striatum, where it is involved in processes like synaptic transmission and plasticity. mdpi.com Disruption of calcium homeostasis is a known feature of several neurodegenerative disorders. nih.govallucent.com This has led to the hypothesis that the CaSR could play a role in the pathology of diseases such as Alzheimer's disease (AD). mdpi.comnih.gov

Evidence suggests that β-amyloid, a key protein in AD pathology, can activate the CaSR, which may in turn disrupt local calcium regulation and make neurons more vulnerable to damage. nih.gov The signal transduction pathways initiated by CaSR activation involve substances that are known to be altered in the Alzheimer's brain. nih.gov Preclinical data suggest that inhibiting the CaSR with antagonists (calcilytics) might be effective in counteracting the underlying mechanisms of neurodegeneration seen in conditions like AD and ischemia. mdpi.com Therefore, the modulation of CaSR activity is being explored as a potential therapeutic strategy for these complex neurological disorders. wikipedia.orgmdpi.com

Future Directions and Research Horizons for Calcium Sensing Receptor Antagonists Including 18c

Development of Novel Chemical Entities Building upon the 18c Scaffold

The discovery of compound 18c was a result of systematic structure-activity relationship (SAR) investigations around a novel trisubstituted pyrimidine (B1678525) lead compound, identified as compound 1 in high-throughput screening. acs.orghud.ac.uk The optimization of this initial lead led to the identification of compounds 18c and 18d, which demonstrated superior potency and aqueous solubility. acs.orgnih.gov

Future development in this area will focus on further modifying the 18c scaffold to enhance pharmacological properties. The core structure, a pyrimidine or pyridine (B92270) ring, offers multiple points for chemical modification. acs.orgnih.gov Research has shown that substitutions at the 2-, 4-, and 5-positions of the pyrimidine ring significantly impact antagonist activity. acs.org For instance, alkylation of the nitrogen on the benzylamine (B48309) tether improved potency, with an ethyl group (as in compound 1) being more effective than a methyl group or a hydrogen atom. acs.org

The exploration of different heterocyclic core structures, moving from pyrimidines to pyridines, has already shown promise, with some pyridine analogues exhibiting slightly improved potency compared to their pyrimidine counterparts. acs.org Further diversification of this central scaffold, perhaps to other nitrogen-containing heterocycles, could yield novel chemical entities with distinct pharmacological profiles. The goal is to create next-generation analogues with optimized potency, selectivity, and pharmacokinetic profiles, particularly a short duration of action to ensure the desired transient stimulation of PTH for anabolic effects on bone. researchgate.net

Interactive Table: Structure-Activity Relationship (SAR) Insights for Trisubstituted Pyrimidine/Pyridine CaSR Antagonists

Compound ID Core Scaffold Key Substitutions Potency (IC50) Solubility Reference
1 Pyrimidine 2-(Ethyl(phenylmethyl)amino) Moderate <1 µg/mL acs.org, hud.ac.uk
18c Pyrimidine Optimized substitutions 0.076 µM Improved acs.org, nih.gov
18d Pyrimidine Optimized substitutions 0.14 µM 11 µg/mL acs.org, nih.gov
18f Pyridine Optimized substitutions 60 nM Not specified acs.org

Strategies for Achieving Tissue-Selective Calcium-Sensing Receptor Modulation

A major hurdle in the therapeutic application of CaSR modulators is the receptor's widespread expression throughout the body, including the parathyroid glands, kidneys, bone, and gastrointestinal tract. frontiersin.orgnih.gov This broad expression profile means that a systemic CaSR antagonist could have unintended effects in non-target tissues. nih.govresearchgate.net For instance, while PTH stimulation from the parathyroid is desired for osteoporosis treatment, effects on the kidney or gut CaSRs may be undesirable. Therefore, achieving tissue-selective modulation is a critical goal for future research.

Several strategies are being explored to address this challenge:

Biased Allosteric Modulation : GPCRs like CaSR can signal through multiple intracellular pathways. oup.com Biased allosteric modulators are compounds that selectively activate a subset of a receptor's signaling pathways. nih.gov The development of biased calcilytics could allow for the selective stimulation of PTH release (a Gq-mediated pathway) without engaging other signaling cascades that might be prevalent in other tissues, such as the Gαi or Gαs pathways which have been implicated in CaSR signaling in breast cancer cells. frontiersin.org Characterizing the signaling bias of compounds like 18c and its derivatives will be crucial. oup.com

Targeted Drug Delivery : Another approach involves designing drug delivery systems that specifically target the desired tissue. For bone-anabolic therapies, this could involve conjugating a CaSR antagonist to a bone-seeking molecule, such as a bisphosphonate. researchgate.net This would concentrate the drug in the skeletal system, minimizing exposure and potential side effects in other organs.

Exploiting Tissue-Specific Receptor Environment : The expression level and signaling partners of CaSR can vary between tissues. frontiersin.org The receptor's function can be influenced by its local microenvironment, including interactions with other proteins like Klotho in the parathyroid glands. nih.gov Future research could exploit these tissue-specific differences to design antagonists that are more effective in the unique environment of the parathyroid gland compared to other tissues. Strategies could also leverage tissue-specific promoters to control the expression of modulating agents in gene-based therapies. mdpi.com

Advanced Methodologies for Investigating Calcium-Sensing Receptor Allostery

The complex mechanism of allosteric modulation of the CaSR necessitates the use of sophisticated investigative techniques. acs.org Understanding precisely how compounds like 18c bind to the receptor and induce conformational changes is key to rational drug design.

Advanced methodologies currently being employed and developed include:

Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography : These structural biology techniques provide high-resolution snapshots of the receptor's three-dimensional structure. Recent crystallographic studies have revealed multiple binding sites for calcium and amino acids in the CaSR's extracellular domain. nih.gov Obtaining structures of the CaSR in complex with various allosteric modulators, including antagonists from the 18c chemical class, would provide invaluable insights into their binding sites and the conformational changes they induce.

Förster Resonance Energy Transfer (FRET) : FRET-based biosensors allow for the real-time study of receptor conformational changes in living cells or cell-free systems. pnas.org This technique can be used to analyze how different ligands and modulators, like 18c, influence the dynamic movements of different receptor domains, providing a deeper understanding of the mechanics of activation and inhibition. pnas.org

Molecular Dynamics (MD) Simulations : Computational methods like MD simulations are becoming increasingly powerful for studying protein allostery. plos.orgrsc.org These simulations can model the atomic-level movements of the receptor over time, revealing the dynamic pathways through which an allosteric modulator bound at one site can influence the receptor's active site. plos.orgresearchgate.net Enhanced sampling techniques and network analysis can further help identify cryptic allosteric sites and understand the transmission of allosteric signals. rsc.orgnih.gov

Advanced Sequence and Network Analysis : Computational tools that analyze protein sequences and structural networks can predict allosteric sites and pathways. researchgate.netacs.org Methods like Direct Coupling Analysis (DCA) can identify co-evolving residue pairs, suggesting functional linkages within the protein that may be part of an allosteric network. acs.org

Interactive Table: Methodologies for Studying CaSR Allostery

Methodology Key Information Provided Advantages Limitations Reference
Cryo-EM/X-ray Crystallography High-resolution 3D structure, ligand binding sites Atomic-level detail Provides static snapshots, protein crystallization can be difficult nih.gov
FRET Biosensors Real-time conformational changes Dynamic information in cellular context Requires labeling, can be complex to implement pnas.org
Molecular Dynamics (MD) Dynamic atomistic movements, allosteric pathways Provides mechanistic insights into conformational changes Computationally intensive, accuracy depends on force fields plos.org, rsc.org
Network/Sequence Analysis Prediction of allosteric sites and communication pathways Can analyze large datasets, identifies potential targets Predictive, requires experimental validation researchgate.net, acs.org

Remaining Challenges and Opportunities in Preclinical Calcium-Sensing Receptor Antagonist Research

Despite promising discoveries, the path for CaSR antagonists from the lab to the clinic remains challenging. Several hurdles must be overcome in preclinical research.

Challenges:

Clinical Translation : A significant challenge is the translation of efficacy from preclinical animal models to humans. ashpublications.org CaSR NAMs have thus far failed in clinical trials for osteoporosis, not producing significant enough increases in bone mass. acs.org This discrepancy may arise from limitations in the preclinical models, which may not fully replicate the complexity of human bone metabolism or disease. ashpublications.orgtandfonline.com

Pharmacokinetics and Pharmacodynamics (PK/PD) : Achieving the ideal PK/PD profile is crucial. For an anabolic osteoporosis therapy, the antagonist must induce a rapid and transient spike in PTH. acs.orgresearchgate.net Chronic elevation of PTH leads to bone catabolism, so compounds with long half-lives are unsuitable. acs.org Fine-tuning the absorption, distribution, metabolism, and excretion (ADME) properties of new chemical entities based on the 18c scaffold is a primary preclinical objective.

Off-Target Effects and Ligand Specificity : While CaSR is the primary target, the promiscuity of some GPCR ligands is a concern. nih.gov Ensuring high selectivity for the CaSR over other receptors is essential to minimize off-target effects. Furthermore, the broad expression of CaSR itself makes tissue-specific side effects a primary concern that needs careful evaluation in preclinical models. nih.gov

Opportunities:

Novel Therapeutic Indications : Beyond osteoporosis, CaSR antagonists are being explored for other conditions. Research suggests that CaSR NAMs could be repurposed as bronchodilators for asthma, as they can oppose the contraction of airways. atsjournals.org There is also emerging evidence for the role of CaSR in various cancers and neurological disorders, potentially opening new therapeutic avenues for antagonists. frontiersin.org

Improved Preclinical Models : There is a significant opportunity to develop and utilize more predictive preclinical models. This includes the use of primary human cells, patient-derived organoids, and improved xenograft or genetically engineered animal models that more accurately reflect human physiology and disease states. ashpublications.org

Combination Therapies : Investigating CaSR antagonists in combination with other therapeutic agents could unlock synergistic effects. For osteoporosis, combining a transient PTH-stimulating calcilytic with an antiresorptive agent could potentially lead to greater net bone formation. researchgate.net

Q & A

Q. How was CaSR antagonist 18c discovered, and what structural modifications improved its pharmacological profile?

this compound emerged from structure-activity relationship (SAR) studies of a trisubstituted pyrimidine lead compound (identified via high-throughput screening) . Key optimizations included substitutions on the pyrimidine core to enhance solubility and potency. Comparative in vivo studies demonstrated that 18c increased parathyroid hormone (PTH) release more effectively than the original lead, with improved pharmacokinetic properties . Methodological approaches included fluorescence-based Ca²⁺ mobilization assays (FLIPR) in HEK293 cells overexpressing human CaSR to quantify antagonism .

Q. What is the primary mechanistic pathway through which this compound exerts its biological effects?

18c acts as a negative allosteric modulator of CaSR, inhibiting receptor activation by extracellular calcium (Ca²⁺) and other agonists (e.g., spermine, amino acids) . This antagonism disrupts CaSR-mediated signaling, leading to transient PTH secretion—a critical mechanism explored for osteoporosis treatment . Researchers should validate target engagement using Ca²⁺ flux assays and PTH ELISA in primary parathyroid cells or in vivo models .

Q. What experimental assays are recommended for quantifying CaSR antagonism in vitro?

The FLIPR (Fluorometric Imaging Plate Reader) assay is the gold standard for measuring intracellular Ca²⁺ mobilization in HEK293 cells transfected with recombinant human CaSR . Dose-response curves for 18c should be compared to reference antagonists (e.g., NPS-2143) . Parallel assays using CaSR agonists (e.g., R568) can confirm specificity by testing reversibility of antagonism .

Q. Which structural features of 18c are critical for its activity and solubility?

The trisubstituted pyrimidine scaffold with a phenoxypropyl-piperidine side chain is essential for binding to CaSR’s allosteric pocket . Solubility improvements were achieved via polar substituents (e.g., hydroxyl or amine groups) on the aromatic ring. Computational docking studies and comparative SAR with analogs (e.g., 18d) can clarify steric and electronic requirements .

Q. What disease models have been used to evaluate 18c’s therapeutic potential?

Preclinical studies include:

  • Osteoporosis : PTH release assays in rodents .
  • Leukemia : Syngeneic/xenotransplant AML models treated with 18c combined with cytarabine (ara-C) .
  • Pulmonary Hypertension : Hypoxia-induced neonatal mouse models assessing CaSR mRNA/protein modulation .
  • Colonic Disorders : Murine colonic cultures to study GLP-1 secretion inhibition .

Advanced Research Questions

Q. How do researchers reconcile discrepancies between in vitro potency and in vivo efficacy of 18c?

Discrepancies often arise from pharmacokinetic factors (e.g., bioavailability, tissue penetration) or compensatory pathways (e.g., Wnt/β-catenin activation in leukemia) . To address this:

  • Perform pharmacokinetic/pharmacodynamic (PK/PD) modeling in target tissues.
  • Use genetic CaSR overexpression or knockout models to isolate receptor-specific effects .
  • Evaluate pathway crosstalk via RNA-seq or phosphoproteomics after 18c treatment .

Q. What signaling pathways beyond PTH secretion are modulated by 18c in cancer models?

In acute myeloid leukemia (AML), 18c (or analogs like NPS-2143) inactivates Wnt/β-catenin by reducing β-catenin, cyclin D1, and c-myc protein levels . Concurrently, CaSR antagonism upregulates vitamin D receptor (VDR), a tumor suppressor linked to leukemia stem cell quiescence . Researchers should combine 18c with VDR agonists or Wnt inhibitors to assess synergistic effects .

Q. What experimental designs are optimal for testing 18c in combination therapies?

  • Leukemia : Co-administer 18c with ara-C in xenograft models; monitor tumor burden via bioluminescence and survival outcomes .
  • Solid Tumors : Use 3D spheroid cultures to test 18c with chemotherapies, measuring apoptosis (Annexin V) and proliferation (Ki-67) .
  • Dose Optimization : Apply factorial design experiments to identify synergistic/antagonistic interactions .

Q. How does 18c’s activity vary across tissue types, and what mechanisms drive this heterogeneity?

Tissue-specific effects are linked to CaSR’s polymodal ligand sensitivity and differential coupling to G proteins . For example:

  • Colon : 18c inhibits oligopeptide-induced GLP-1 secretion in L-cells .
  • Bone Marrow : 18c disrupts AML cell localization near high-calcium endosteal niches .
  • Vascular Smooth Muscle : Antagonism reduces CaSR-driven proliferation via p-CaMKII/CSE pathways . Tissue-specific profiling via ex vivo organoid models is recommended .

Q. What contradictory findings exist regarding CaSR’s role as an oncogene versus tumor suppressor?

In AML, CaSR promotes leukemogenesis via Wnt/β-catenin, while in chronic myeloid leukemia (CML), it acts as a tumor suppressor . To resolve this:

  • Compare CaSR expression levels across leukemia subtypes.
  • Use lineage-specific Cre models to delete CaSR in hematopoietic stem cells.
  • Analyze clinical datasets for correlations between CaSR/VDR expression and patient outcomes .

Q. Methodological Notes

  • Data Contradictions : Always contextualize findings using pathway enrichment analysis and orthogonal assays (e.g., CRISPR-Cas9 validation).
  • Assay Interference : Account for extracellular Ca²⁺ concentrations in vitro, as they influence CaSR antagonist efficacy .
  • Translational Gaps : Prioritize humanized mouse models or patient-derived xenografts (PDXs) for therapeutic validation .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.